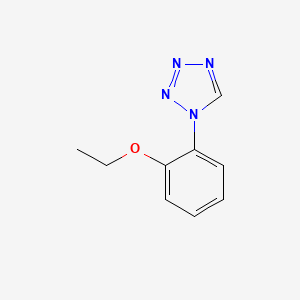

1-(2-ethoxyphenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-9-6-4-3-5-8(9)13-7-10-11-12-13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBMLBMYMCAQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Ethoxyphenyl 1h Tetrazole and Analogous 1 Aryl Tetrazoles

Established Synthetic Pathways for 1-Substituted 1H-Tetrazoles

The construction of the 1-substituted 1H-tetrazole core can be achieved through several reliable synthetic routes. These methods generally involve the formation of the tetrazole ring by combining a nitrogen-rich precursor with a suitable organic substrate.

[3+2] Cycloaddition Reactions Involving Azide (B81097) and Organonitrogen Precursors

The [3+2] cycloaddition reaction is a cornerstone in tetrazole synthesis, typically involving the reaction of an azide with an organonitrile. nih.govacs.org This method is a highly efficient way to form the 5-substituted 1H-tetrazole ring. acs.org The reaction involves the 1,3-dipolar cycloaddition of an azide (acting as the three-atom component) with a nitrile (the two-atom component). nih.gov To overcome the activation energy barrier of this reaction, various catalysts and additives have been employed. acs.org

Recent advancements have focused on making this process more environmentally friendly. For instance, the use of a cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles under mild, homogeneous conditions. nih.govacs.org Mechanistic studies indicate the formation of an intermediate cobalt(II) diazido complex which then reacts with the nitrile. nih.govacs.org Similarly, silica (B1680970) sulfuric acid has been utilized as a catalyst for the same reaction, yielding a range of 5-substituted 1H-tetrazoles in high yields. nih.gov Electrochemical methods are also emerging as a green alternative, enabling the [3+2] cycloaddition of azides with hydrazones under metal- and oxidant-free conditions. rsc.org

| Precursors | Catalyst/Conditions | Product | Key Features |

| Azide and Organonitrile | Cobalt(II) complex | 5-substituted 1H-tetrazole | Homogeneous catalysis, mild conditions nih.govacs.org |

| Azide and Organonitrile | Silica Sulfuric Acid | 5-substituted 1H-tetrazole | Heterogeneous catalysis nih.gov |

| Azide and Hydrazone | Electrochemical | Tetrazoles | Metal- and oxidant-free rsc.org |

| Isocyanides and Hydrazoic Acid/Trimethylsilyl Azide | N/A | 1-monosubstituted tetrazoles | Broad substrate scope nih.gov |

Multicomponent Reaction (MCR) Strategies for Assembling 1-Substituted Tetrazole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to synthesizing complex molecules like 1-substituted tetrazoles in a single step from three or more starting materials. benthamdirect.comnih.govacs.org This strategy is highly valued in green chemistry as it often reduces the number of synthetic steps, minimizes waste, and can be performed without the need for excess reagents and catalysts. benthamdirect.com

A common MCR for tetrazole synthesis involves the reaction of an amine, an orthoformate (like triethyl orthoformate), and sodium azide. rsc.orgresearchgate.net This one-pot synthesis is a direct route to 1-substituted-1H-tetrazoles. rsc.org The Ugi-azide reaction is another significant MCR that contributes to the synthesis of tetrazoles. benthamdirect.comdntb.gov.ua These reactions provide a convergent and diverse pathway to various tetrazole scaffolds. nih.gov The efficiency of MCRs can be further enhanced through the use of various catalysts, including nanomaterials. rsc.org

Catalyst-Mediated Approaches to N1-Aryl Tetrazoles (e.g., Nickel, Palladium, Ionic Liquids)

The synthesis of N1-aryl tetrazoles can be effectively achieved through various catalytic systems, which often provide milder reaction conditions and improved yields.

Nickel and Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a well-established method for forming C-N bonds, and this has been applied to the N-arylation of tetrazoles. researchgate.net For instance, polymer-supported palladium nanoparticles have been used for the synthesis of 5-substituted 1H-tetrazoles from aryl halides. rsc.orgresearchgate.net Nickel-based catalysts have also been explored. A magnetic Co-Ni/Fe3O4@mesoporous silica hollow sphere nanocomposite has been shown to be an effective nanocatalyst for the synthesis of tetrazoles via a [2+3] cycloaddition reaction, demonstrating high catalytic activity and excellent recyclability. nih.gov

Ionic Liquids: Ionic liquids (ILs) have gained attention as green solvents and catalysts in tetrazole synthesis. They can facilitate the reaction of amines, triethyl orthoformate, and sodium azide at ambient temperature, leading to excellent yields of 1-substituted-1H-1,2,3,4-tetrazoles. researchgate.net The use of ionic liquids like [HMIM][TsO] has been shown to significantly reduce reaction times compared to conventional solvents like toluene. nih.gov

Specific Routes and Considerations for Ethoxyphenyl-Substituted Tetrazoles at the N1 Position

The synthesis of 1-(2-ethoxyphenyl)-1H-tetrazole and its analogs often follows the general principles outlined above, with specific considerations for the starting materials and reaction conditions. For example, the synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which are structurally related, involves the initial reaction of a substituted aromatic amine with ethyl oxalate, followed by further transformations to build the tetrazole ring. nih.gov

The introduction of the ethoxyphenyl group at the N1 position can be achieved by starting with 2-ethoxyaniline and reacting it under the conditions of a suitable tetrazole-forming reaction, such as a multicomponent reaction with triethyl orthoformate and sodium azide. The electronic and steric properties of the ethoxy group can influence the reaction rate and yield. For instance, in the synthesis of 1-substituted-1H-tetrazoles, para-substituted anilines tend to give better results than ortho-substituted ones due to steric hindrance. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches in Tetrazole Preparation

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazoles to create more sustainable and environmentally friendly processes. benthamdirect.comdntb.gov.uaeurekaselect.com This involves several key strategies:

Use of Greener Solvents: Water and ionic liquids are being explored as alternatives to traditional volatile organic solvents. benthamdirect.comdntb.gov.uanih.gov

Catalysis: The development of efficient and recyclable catalysts, including nanomaterials and organocatalysts, is a major focus. rsc.orgrsc.orgorganic-chemistry.org Nanocatalysts are particularly advantageous due to their high surface area-to-volume ratio, ease of separation, and reusability. rsc.orgrsc.orgsemanticscholar.org

Energy Efficiency: Microwave irradiation and ultrasound are being used to accelerate reactions, often leading to shorter reaction times and higher yields. eurekaselect.comnih.govresearchgate.net

Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step syntheses, as they incorporate a higher proportion of the starting materials into the final product. benthamdirect.com

Use of Safer Reagents: Efforts are being made to replace hazardous reagents like hydrazoic acid with safer alternatives. acs.org

| Green Chemistry Approach | Example | Benefit |

| Alternative Solvents | Water, Ionic Liquids benthamdirect.comdntb.gov.uanih.gov | Reduced environmental impact |

| Catalysis | Nanomaterials, Organocatalysts rsc.orgrsc.orgorganic-chemistry.org | Increased efficiency, recyclability |

| Energy Sources | Microwave, Ultrasound eurekaselect.comnih.govresearchgate.net | Faster reactions, higher yields |

| Reaction Design | Multicomponent Reactions benthamdirect.com | Improved atom economy, reduced waste |

| Safer Reagents | Alternatives to Hydrazoic Acid acs.org | Enhanced safety |

Theoretical and Computational Chemistry Investigations of 1 2 Ethoxyphenyl 1h Tetrazole and Tetrazole Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-(2-ethoxyphenyl)-1H-tetrazole and other tetrazole systems. These methods provide a molecular-level understanding of their electronic characteristics, which in turn dictates their stability and reactivity.

Density Functional Theory (DFT) Studies of Tautomerism and Isomerism in 1H-Tetrazoles

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms and one carbon, can exist in different tautomeric forms. nih.govwikipedia.org The most common are the 1H- and 2H-tautomers. wikipedia.org In the gas phase, the 2H-tetrazole is generally the more stable form, while in the solid phase, the 1H-tetrazole isomer is predominant. wikipedia.org The tautomeric equilibrium is significantly influenced by the nature of the substituent at the 5-position, the phase (gas, solution, or solid), and solvent polarity. iosrjournals.org Polar solvents tend to favor the 1H-tetrazole form. researchgate.net

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and energetics of these tautomers. nih.govacs.org DFT calculations have shown that for many 5-substituted tetrazoles, the 2H-tautomer is more aromatic and, therefore, more stable than the 1H-tautomer in the gas phase. iosrjournals.org The lack of aromaticity in one tautomer often results in it being less favored. iosrjournals.org For instance, in the case of phenyl-substituted tetrazoles, the 1H-isomers exhibit longer bond lengths within the tetrazole ring and a shorter N-H bond compared to the 2H-isomers. iosrjournals.org This suggests a greater degree of delocalization within the ring system of the 1H-tautomer. iosrjournals.org

The relative energies of the 1H and 2H tautomers can be calculated to determine their stability. The energy difference between the two is often small, implying that both forms can coexist, though one is typically more abundant. iosrjournals.org

Table 1: Comparison of Tautomer Stability in Substituted Tetrazoles (Gas Phase)

| Substituent | More Stable Tautomer | Reference |

| Unsubstituted | 2H-tetrazole | wikipedia.org |

| Phenyl | 2H-tetrazole | iosrjournals.org |

This table is a generalized representation based on available literature.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms and calculating the associated energy barriers. This is crucial for understanding the synthesis and reactivity of tetrazole derivatives. For instance, the widely used [2+3] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole can be computationally modeled. nih.gov Electron-withdrawing groups on the nitrile lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov

DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. For tautomerization processes in tetrazoles, such as the intramolecular 1,2-prototropic shift, computational studies can determine the energy barrier for this proton transfer. iosrjournals.org

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Surfaces (MEPs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the reactivity of a molecule. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. In tetrazole derivatives, the HOMO is often located on the tetrazole ring, while the LUMO distribution can vary depending on the substituents. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. acs.org

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule. researchgate.net The MEP map shows regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. For tetrazoles, the nitrogen atoms of the ring are typically regions of negative potential, making them sites for hydrogen bonding and coordination with metal ions. acs.org The hydrogen atom on the 1H-tetrazole ring is a region of positive potential. researchgate.net

Table 2: Key Computational Chemistry Descriptors for Reactivity Analysis

| Descriptor | Information Provided | Relevance to Tetrazoles |

| HOMO Energy | Electron-donating ability | Predicts sites for electrophilic attack. |

| LUMO Energy | Electron-accepting ability | Predicts sites for nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A larger gap indicates higher stability. acs.org |

| MEP | Charge distribution and reactive sites | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior and conformational flexibility. acs.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. acs.org

For a molecule like this compound, MD simulations can explore the rotational freedom around the single bonds connecting the ethoxyphenyl group to the tetrazole ring. This allows for the characterization of the conformational landscape, identifying the most stable conformers and the energy barriers between them. The dynamic behavior is crucial for understanding how the molecule might interact with biological targets, as the conformation can significantly influence binding affinity. nih.gov

MD simulations performed in a solvent environment, such as water, can also provide insights into how the solvent affects the molecule's conformation and dynamics. researchgate.net The stability of a ligand within a binding site can be assessed by running MD simulations of the protein-ligand complex. acs.org

Chemical Reactivity and Functionalization Strategies of the 1 2 Ethoxyphenyl 1h Tetrazole Scaffold

Derivatization and Further Functionalization of the Tetrazole Ring System

Strategies for Introducing Diverse Functionalities at the C5 Position

The C5 position of the tetrazole ring is a primary site for functionalization, enabling the synthesis of diverse analogs. A common strategy involves the initial synthesis of 1-aryl substituted tetrazoles, which can then undergo further reactions. For instance, the condensation of an appropriate aniline (B41778) with triethyl orthoformate and sodium azide (B81097) can produce the 1-aryl substituted tetrazole intermediate. nih.gov

One effective method for introducing functionality at the C5 position is through bromination. The regioselective bromination of 1-aryl substituted tetrazoles using N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide yields 5-bromotetrazoles. nih.gov These brominated intermediates serve as versatile precursors for subsequent cross-coupling reactions to introduce various aryl or other functional groups.

Another approach involves the synthesis of key intermediates like ethyl 1-aryl-1H-tetrazole-5-carboxylates. nih.govnih.gov These can be prepared through a microwave-assisted continuous operation process, starting from the corresponding anilines. nih.govnih.gov These carboxylated tetrazoles can then be reacted with various nucleophiles, such as arylpiperazines in the presence of trimethylaluminium, to afford a range of C5-functionalized derivatives. nih.govnih.gov

Furthermore, the reactivity of 1-substituted 5-alkyl(aryl)sulfonyltetrazoles with electrophilic reagents provides a general and stereoselective method for preparing functionally substituted olefins. researchgate.net This highlights the utility of activating the C5 position with a sulfonyl group to facilitate further derivatization.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions at the Tetrazole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the tetrazole core, particularly at the C5 position. nih.govuzh.ch The Suzuki-Miyaura and Heck reactions are prominent examples of such transformations. nih.govmasterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com

The Suzuki-Miyaura reaction, for instance, allows for the coupling of a 5-halo-tetrazole derivative with a boronic acid in the presence of a palladium catalyst and a base. nih.govmasterorganicchemistry.com This reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of 1,5-diaryl substituted tetrazoles. nih.gov Similarly, the Heck reaction facilitates the coupling of a 5-halo-tetrazole with an alkene, catalyzed by a palladium complex. masterorganicchemistry.comyoutube.comyoutube.com These cross-coupling strategies have been instrumental in creating libraries of tetrazole derivatives with diverse substituents at the C5 position.

Chemical Modifications and Derivatization of the 2-Ethoxyphenyl Moiety

The 2-ethoxyphenyl group of 1-(2-ethoxyphenyl)-1H-tetrazole offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the ethoxy and tetrazole substituents must be considered.

For instance, iodination reactions can be performed on the aryl ring. The use of N-iodosuccinimide (NIS) under acidic conditions can lead to the introduction of an iodine atom onto the phenyl ring. nih.gov The position of substitution will be influenced by the activating and directing effects of the ethoxy group.

The ethoxy group itself can also be a target for modification. For example, cleavage of the ether bond would yield a hydroxyl group, which could then be further functionalized through esterification, etherification, or other reactions. This approach allows for the introduction of a variety of substituents at the 2-position of the phenyl ring, expanding the chemical diversity of the scaffold.

Investigation of Decomposition Pathways and Formation of Reactive Intermediates

The thermal and photochemical stability of tetrazoles is a critical aspect of their chemistry. Under certain conditions, such as elevated temperatures or UV irradiation, the tetrazole ring can undergo decomposition, often with the extrusion of molecular nitrogen. researchgate.netcolab.wsresearchgate.net This decomposition can lead to the formation of highly reactive intermediates.

For 1-substituted tetrazoles, thermal decomposition can generate nitrilimines. wikipedia.org These 1,3-dipolar species are valuable synthetic intermediates that can participate in a variety of cycloaddition reactions. wikipedia.org The specific conditions of decomposition, such as the temperature and solvent, can significantly influence the fate of the reactive intermediate and the final products. colab.wsresearchgate.net

Coordination Chemistry and Advanced Material Science Applications of Tetrazoles

Tetrazoles as Versatile Ligands in Metal Coordination Complexes: Binding Modes and Structural Diversity

The broader class of tetrazoles is well-documented for its ability to act as versatile ligands in coordination chemistry. The tetrazole ring, with its four nitrogen atoms, can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to a rich structural diversity in the resulting metal complexes. arkat-usa.org This versatility has made tetrazole derivatives attractive for creating coordination polymers and other complex structures. arkat-usa.org For instance, studies on various tetrazole-containing ligands have shown their ability to form complexes with transition metals like copper, zinc, and manganese, exhibiting a range of coordination numbers and geometries. arkat-usa.orgnih.gov These complexes have potential applications in fields such as catalysis and materials science. ontosight.ai However, no specific studies detailing the binding modes or the structural chemistry of metal complexes involving 1-(2-ethoxyphenyl)-1H-tetrazole as a ligand are present in the available literature.

Rational Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Tetrazole Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. Tetrazole-based linkers are of particular interest in MOF design due to their ability to form robust frameworks with high thermal stability and unique properties suitable for gas storage, separation, and catalysis. nih.gov The nitrogen-rich nature of the tetrazole ring can enhance the adsorption selectivity for gases like carbon dioxide.

The design of MOFs often involves bifunctional ligands that contain both a tetrazole ring and another coordinating group, such as a carboxylate, to create multidimensional structures. nih.gov While there is extensive research on the synthesis of MOFs using various tetrazole-based linkers, there is no documented research on the rational design or successful synthesis of a MOF specifically incorporating this compound. The steric and electronic effects of the 2-ethoxyphenyl group would theoretically influence the resulting MOF structure, but such a structure has not been reported.

Development of Nitrogen-Rich Materials for Specialized Chemical Applications (Academic Focus)

Tetrazoles are a foundational component in the field of high-nitrogen and energetic materials. rsc.org Their high heat of formation and the generation of large volumes of nitrogen gas upon decomposition make them desirable for applications such as gas generators in automotive airbags and as components in propellants and explosives. nih.govwikipedia.org Research in this academic-focused area often involves synthesizing tetrazole derivatives with other energetic functional groups to enhance properties like density, thermal stability, and detonation performance. rsc.org

The development of these specialized materials relies on the careful selection of substituents on the tetrazole ring to balance energetic performance with sensitivity and stability. researchgate.net While many nitrogen-rich salts and derivatives based on the 1H-tetrazole core have been synthesized and characterized, rsc.org there is no available research that investigates this compound for such specialized chemical applications. Its potential as a nitrogen-rich material remains unexplored in the scientific literature.

Bioisosteric Principles and Their Implications in Molecular Design Theoretical Framework

Fundamental Principles of Tetrazole as a Carboxylic Acid Bioisostere

The replacement of a carboxylic acid with a 5-substituted 1H-tetrazole ring is a classic strategy in drug design. acs.org This is grounded in the fundamental similarities in their key physicochemical properties, which allow the tetrazole to mimic the carboxylic acid's function at a biological target.

The most critical feature is their comparable acidity. The pKa of a 5-substituted tetrazole is typically in the range of 4.5 to 4.9, which closely matches that of many carboxylic acids. nih.gov This similar acidic nature means that at physiological pH, the tetrazole ring, like a carboxylic acid, exists predominantly in its deprotonated, anionic form. This is crucial for forming ionic interactions with biological receptors.

Both the tetrazole ring and the carboxylate group are planar. nih.gov This planarity is essential for maintaining the correct geometry to fit into a receptor's binding site. However, while similar, the tetrazole ring is slightly larger than a carboxylic acid, and its hydrogen-bond environment extends further away from the core of the molecule, a factor that must be accommodated by the target's active site. nih.govcambridgemedchemconsulting.com

Systematic studies comparing phenylpropionic acid derivatives with their tetrazole isosteres reveal nuanced differences. While pKa values are similar, tetrazoles are often considered more lipophilic. acs.org This increased lipophilicity can be advantageous for membrane permeability, but other factors, such as desolvation energy and hydrogen bonding capacity, also play a significant role. acs.org The use of tetrazoles as carboxylic acid surrogates has been pivotal in the development of major drug classes, including angiotensin II receptor antagonists. acs.orgcambridgemedchemconsulting.com This strategy is often employed to mitigate metabolism-related liabilities associated with carboxylic acids, such as the formation of reactive acyl glucuronides. cambridgemedchemconsulting.com

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid vs. Tetrazole Moieties

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Bioisosterism |

| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 nih.gov | Very similar pKa ensures a similar ionization state at physiological pH, crucial for receptor interaction. |

| Geometry | Planar | Planar nih.gov | Shared planarity allows for similar spatial orientation within a binding pocket. |

| Size | Smaller | Slightly larger nih.gov | The size difference is minimal enough for accommodation in many receptors, though it can influence binding. |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Mimics the hydrogen bonding patterns of a carboxylic acid, though the interaction field may be spatially shifted. cambridgemedchemconsulting.com |

| Metabolic Fate | Can form acyl glucuronides cambridgemedchemconsulting.com | Generally more resistant to metabolic modification hilarispublisher.com | Offers improved metabolic stability and avoids potential toxicity from reactive metabolites. |

Computational and Structural Insights into Tetrazole's Mimicry of Amide Moieties

Beyond its role as a carboxylic acid mimic, the tetrazole ring is also recognized as an effective bioisostere for the amide functional group, specifically the cis-conformation of a secondary amide. beilstein-journals.orgnih.govresearchgate.net This mimicry is not based on acidity but on shared structural and electronic features. A trans-amide is the more stable conformation, but the cis form is often required for specific biological activities, such as in peptide turning motifs. The tetrazole ring provides a rigid, planar scaffold that locks the substituents in a conformation that spatially and electronically resembles a cis-amide.

Computational studies and quantum methods have been used to analyze the electronic profiles and molecular properties, confirming the similarity between molecules containing amides and their bioisosteric tetrazole counterparts. acs.org The arrangement of nitrogen atoms in the tetrazole ring creates a dipole moment and a pattern of hydrogen bond acceptors that effectively replicate those of a cis-amide bond. This allows the tetrazole to engage in similar intermolecular interactions with a biological target. While the exact binding modes and 3D conformations are not fully understood for all cases, this principle is a cornerstone of modern drug design. acs.org

Table 2: Geometric Comparison of cis-Amide Bond vs. 1,5-Disubstituted Tetrazole Ring

| Feature | cis-Amide | 1,5-Disubstituted Tetrazole | Basis of Mimicry |

| Conformation | Planar, fixed cis geometry | Inherently planar and rigid | The tetrazole ring acts as a rigid scaffold that locks substituents in a cis-like orientation. beilstein-journals.orgnih.gov |

| Bond Angle (R-C-N) | ~120° | ~120° (approximated) | Similar bond angles result in a comparable spatial arrangement of substituents. |

| Hydrogen Bond Acceptors | Carbonyl Oxygen | Ring Nitrogen Atoms | The nitrogen atoms of the tetrazole ring can serve as hydrogen bond acceptors, mimicking the amide oxygen. |

| Dipole Moment | Significant dipole across the C=O bond | Significant ring dipole | The overall electronic character allows for similar electrostatic interactions. |

Influence of the Tetrazole Moiety on Molecular Rigidity, Planarity, and Predicted Metabolic Stability in Chemical Systems

Metabolic Stability: One of the primary drivers for using a tetrazole bioisostere is the enhancement of metabolic stability. hilarispublisher.comresearchgate.net Carboxylic acids can be susceptible to metabolic processes such as glucuronidation, which can lead to rapid clearance or the formation of chemically reactive acyl glucuronide metabolites. cambridgemedchemconsulting.com The tetrazole ring is generally resistant to common phase I and phase II metabolic pathways. This stability leads to an improved pharmacokinetic profile, including a longer half-life and greater bioavailability. hilarispublisher.com This metabolic robustness makes the tetrazole group an attractive feature for designing new pharmaceuticals with more predictable and favorable in-vivo behavior. researchgate.net

Future Research Directions and Emerging Areas in 1 2 Ethoxyphenyl 1h Tetrazole Chemistry

Development of Novel and Efficient Synthetic Methodologies

While the synthesis of 1-aryl-1H-tetrazoles is well-established, future research will focus on developing methodologies that offer greater efficiency, safety, and environmental compatibility. The traditional [3+2] cycloaddition of azides with nitriles or isocyanides, though effective, often involves hazardous reagents like hydrazoic acid or harsh conditions. nih.govresearchgate.netscielo.br

Emerging strategies that could be applied to the synthesis of 1-(2-ethoxyphenyl)-1H-tetrazole include:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, offer a powerful route to complex molecules in a single step. beilstein-journals.orgnih.govbeilstein-archives.org A future approach would involve designing an MCR that directly incorporates the 2-ethoxyphenyl moiety and constructs the tetrazole ring simultaneously, or uses a pre-formed tetrazole building block. beilstein-journals.orgbeilstein-archives.orgresearchgate.net This enhances efficiency and allows for the rapid generation of diverse compound libraries. beilstein-journals.orgnih.gov

Catalytic Innovations: Research into novel catalysts is a key area. The use of environmentally benign and inexpensive catalysts, such as copper or zinc salts, has already shown promise in promoting tetrazole formation under milder conditions. researchgate.netscielo.br Future work could explore nanocatalysts, which offer high surface area-to-volume ratios and enhanced reusability, for the synthesis of this compound. rsc.org For instance, magnetic nanocatalysts like Fe₃O₄@SiO₂-APTES-TFA have been used for synthesizing 5-substituted-1H-tetrazoles and could be adapted for N-1 substituted analogs. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly improve reaction rates, yields, and safety. Microwave irradiation has been shown to accelerate the synthesis of related ethyl 1-aryl-1H-tetrazole-5-carboxylates. nih.gov Applying microwave or continuous flow conditions to the reaction between 2-ethoxyaniline derivatives and azide (B81097) sources could lead to a more scalable and controlled synthesis of this compound. nih.govorganic-chemistry.org

Building Block Approach: Instead of constructing the tetrazole ring late in the synthetic sequence, an emerging strategy is to use functionalized tetrazoles as core building blocks. beilstein-journals.orgbeilstein-archives.orgresearchgate.net Synthesizing a versatile precursor, such as 1-(2-ethoxyphenyl)-5-formyl-1H-tetrazole, would allow for its direct incorporation into a wide range of chemical transformations, streamlining the path to more complex derivatives. beilstein-journals.orgbeilstein-archives.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. beilstein-journals.orgacs.org | Design of novel MCRs incorporating 2-ethoxyaniline or a tetrazole aldehyde building block. beilstein-journals.orgresearchgate.net |

| Nanocatalysis | High efficiency, reusability, environmentally friendly. rsc.org | Development of specific nanocatalysts (e.g., magnetic, copper-based) for the [3+2] cycloaddition. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced safety. nih.gov | Optimization of microwave parameters (temperature, time) for the key cyclization step. nih.gov |

| Flow Chemistry | Scalability, precise process control, improved safety for hazardous reagents. | Designing a continuous flow reactor setup for the synthesis. |

| Building Block Strategy | Versatility, modularity, efficient access to complex derivatives. beilstein-journals.orgbeilstein-archives.org | Synthesis of functionalized this compound precursors for subsequent reactions. beilstein-journals.orgresearchgate.net |

Advanced Computational Modeling for Property Prediction and De Novo Design

Computational chemistry offers powerful tools to predict molecular properties and guide the design of new compounds, saving significant time and resources. For this compound, future research will increasingly leverage these in silico methods.

Property Prediction: Density Functional Theory (DFT) can be employed to calculate a wide range of properties for this compound and its potential derivatives. mdpi.com These include electronic properties (HOMO-LUMO gap), electrostatic potential surfaces, and spectroscopic characteristics (NMR, IR spectra). mdpi.comnih.gov Such calculations can provide insights into the molecule's stability, reactivity, and potential intermolecular interactions, which are crucial for designing new functional molecules. mdpi.com

De Novo Design: By understanding the structure-property relationships through computational models, researchers can engage in de novo design. This involves creating novel derivatives of this compound with specific, desired properties. For example, by modeling the effect of adding different functional groups to the phenyl ring, one could design new molecules with tailored electronic or binding properties for applications in materials science or as enzyme inhibitors. mdpi.comnih.gov

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to the active sites of biological targets like enzymes or receptors. nih.govresearchgate.net Subsequent molecular dynamics simulations can then assess the stability of these predicted binding modes over time, providing a more accurate picture of the potential interaction. nih.gov This approach is invaluable for prioritizing which novel compounds to synthesize and test.

Table 2: Computationally Predictable Properties and Their Relevance

| Property | Computational Method | Relevance to Future Research |

| Molecular Geometry | DFT Optimization | Provides the most stable 3D structure, essential for docking and material design. mdpi.com |

| HOMO-LUMO Energy Gap | DFT | Indicates electronic excitability and chemical reactivity; useful for designing electronic materials. mdpi.com |

| Electrostatic Potential (ESP) | DFT | Maps charge distribution, highlighting sites for electrophilic/nucleophilic attack and hydrogen bonding. mdpi.com |

| Binding Energy | Molecular Docking | Predicts the affinity of a molecule for a biological target, guiding drug design. nih.gov |

| Vibrational Frequencies | DFT | Predicts the IR and Raman spectra, aiding in the characterization of newly synthesized compounds. nih.gov |

Exploration of New Chemical Transformations and Cascade Reactions

Future research will not only focus on synthesizing this compound itself but also on using it as a versatile scaffold for further chemical modifications. The tetrazole ring and the substituted phenyl ring offer multiple sites for new transformations.

Functionalization of the Tetrazole Ring: While the N1 position is occupied by the 2-ethoxyphenyl group, the C5 position remains a key site for functionalization. Developing novel methods to introduce substituents at C5, perhaps via lithiation followed by quenching with an electrophile, would open up a vast chemical space.

Transformations of the Phenyl Ring: The ethoxyphenyl ring can be targeted for various reactions. Electrophilic aromatic substitution could introduce nitro, halogen, or acyl groups, which can then be converted into other functionalities. These modifications would allow for fine-tuning the electronic and steric properties of the entire molecule.

Cascade Reactions: A particularly exciting area is the development of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. researchgate.netnih.gov For example, a properly functionalized this compound derivative could undergo an intramolecular cyclization, potentially triggered by diazotization or photochemical activation, to form novel polycyclic heterocyclic systems. researchgate.netnih.gov Research has shown that cascade diazotization/intramolecular radical C-H heteroarylation can produce tricyclic tetrazoles from aminotetrazole precursors. researchgate.netnih.gov

Photochemical Transformations: The photolysis of tetrazoles can lead to ring cleavage and the formation of reactive intermediates, which can be trapped to create new molecular structures. mdpi.com Exploring the photochemistry of this compound could yield novel compounds like carbodiimides or be used to trigger ring-forming reactions under specific conditions. mdpi.com

Design and Synthesis of Functional Tetrazole-Based Materials with Tunable Properties

The unique electronic properties of the tetrazole ring make it an excellent component for advanced functional materials. The this compound moiety can serve as a building block for polymers, metal-organic frameworks (MOFs), and energetic materials.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring are excellent chelators for metal ions. acs.org By introducing a coordinating group (like a carboxylate) onto the phenyl ring of this compound, it could be used as an organic linker to construct novel MOFs. jove.com The properties of these MOFs, such as porosity, catalytic activity, or luminescence, could be tuned by varying the metal ion and the exact structure of the linker. Post-synthetic modification, where a pre-made MOF is exposed to a solution containing a tetrazole-functionalized ligand, is a versatile method for incorporating these moieties. jove.com

Polymers and Dendrimers: Incorporating the this compound unit into the backbone or as a pendant group on a polymer chain could lead to materials with enhanced thermal stability, specific optical properties, or gas-binding capabilities.

Spin-Crossover Materials: Iron(II) complexes with 1-substituted tetrazole ligands are known to exhibit spin-crossover (SCO) behavior, where the spin state of the metal center changes in response to external stimuli like temperature or light. researchgate.net Synthesizing Fe(II) complexes with this compound as a ligand is a promising avenue for creating new molecular switches and sensors. The electronic and steric effects of the 2-ethoxyphenyl group could influence the transition temperature and cooperativity of the SCO event. researchgate.net

Q & A

Q. What are the optimal synthetic methodologies for preparing 1-(2-ethoxyphenyl)-1H-tetrazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. Key factors include:

- Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (BEC) in PEG-400 media improve regioselectivity and reduce reaction times (e.g., 70–80°C, 1 hour) .

- Microwave-assisted synthesis : Enhances efficiency by reducing reaction time compared to conventional heating .

- Purification : Recrystallization in aqueous acetic acid ensures high purity, monitored via TLC and characterized by NMR and MS .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Spectroscopy : and NMR confirm the ethoxyphenyl and tetrazole ring moieties, with chemical shifts for aromatic protons (~6.8–7.5 ppm) and tetrazole protons (~8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 205.17 for related tetrazoles) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, often using SHELX software for refinement .

Advanced Research Questions

Q. What mechanistic insights explain the role of 1H-tetrazole derivatives in phosphoramidite coupling reactions?

1H-tetrazole derivatives act as acid catalysts in nucleophilic substitution during oligonucleotide synthesis. The mechanism involves:

Q. How do structural modifications to the ethoxyphenyl group influence biological activity in tetrazole derivatives?

- Antimicrobial activity : Substitution at the 5-position of the tetrazole ring with electron-withdrawing groups (e.g., nitro, fluoro) enhances activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

- Anti-inflammatory effects : Fluorophenyl substituents (e.g., 4-fluorophenyl) modulate COX-2 inhibition, as shown in analogs like LQFM-096 (IC: 12 µM) .

Q. What crystallographic tools and software are recommended for resolving contradictions in reported crystal structures of tetrazole derivatives?

- Software : SHELXL (for small-molecule refinement) and WinGX (for data integration) enable precise determination of bond lengths and angles, critical for resolving discrepancies .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···N contacts) to explain packing variations in polymorphic forms .

Q. How can researchers address discrepancies in reported reaction yields for tetrazole synthesis under varying catalytic conditions?

- Design of Experiments (DoE) : Systematic variation of catalysts (e.g., BEC vs. metal salts) and solvents (PEG-400 vs. DMF) identifies optimal conditions via response surface methodology .

- Kinetic profiling : Real-time monitoring using in-situ IR or NMR clarifies rate-limiting steps and side reactions .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.